Gentisin

Description

This compound has been reported in Polygala tenuifolia, Gentianopsis grandis, and other organisms with data available.

a hydroxyxanthone from methanol extract of Gentianae (Gentian?) radix and Calophyllum

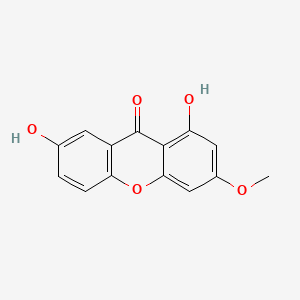

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,7-dihydroxy-3-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-18-8-5-10(16)13-12(6-8)19-11-3-2-7(15)4-9(11)14(13)17/h2-6,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXYHGOIRWABTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195907 | |

| Record name | Gentisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gentisin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.3 mg/mL at 16 °C | |

| Record name | Gentisin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

437-50-3 | |

| Record name | Gentisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentisin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-dihydroxy-3-methoxyxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTISIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K57MOP2HM0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentisin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

273 - 275 °C | |

| Record name | Gentisin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Gentisin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentisin (1,7-dihydroxy-3-methoxy-9H-xanthen-9-one) is a naturally occurring xanthone found in the roots of Gentiana lutea and other plants.[1] As a member of the polyphenol class, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, including its observed mutagenic activities and its role as an inhibitor of vascular smooth muscle cell proliferation. This technical guide provides a comprehensive overview of the chemical properties of this compound, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways to support further research and drug development endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are fundamental to understanding its behavior in chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀O₅ | [1] |

| Molecular Weight | 258.23 g/mol | [1] |

| IUPAC Name | 1,7-dihydroxy-3-methoxyxanthen-9-one | [1] |

| Synonyms | Gentianin, Gentianic acid | [1] |

| CAS Number | 437-50-3 | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 273 - 275 °C | [1] |

| Solubility | 0.3 mg/mL in water at 16 °C; Soluble in DMSO | [1] |

| pKa (Predicted) | 6.81 ± 0.20 |

Spectral Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

UV-Visible Spectroscopy

In methanol, this compound exhibits characteristic absorption maxima (λmax) at 235, 260, 315, and 375 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) data for this compound shows a precursor ion ([M-H]⁻) with an m/z of 257.0455.[1]

Experimental Protocols

Detailed experimental protocols for determining the key chemical properties of this compound are provided below. These are generalized methods that can be adapted for xanthones and related polyphenolic compounds.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Apparatus:

-

Capillary melting point apparatus

-

Sealed capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point.

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a known amount of solvent at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO) in a vial.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker or water bath and agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a calibration curve.

UV-Visible Spectrophotometry

Principle: This technique measures the absorption of ultraviolet and visible light by a substance in solution. The absorbance is directly proportional to the concentration of the substance.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Selection: A suitable solvent in which this compound is soluble and that does not absorb in the wavelength range of interest (e.g., methanol) is chosen.

-

Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared.

-

Spectral Scan: The UV-Vis spectrum of a this compound solution is recorded over a specific wavelength range (e.g., 200-500 nm) to determine the wavelength(s) of maximum absorbance (λmax).

-

Calibration Curve: The absorbance of each standard solution is measured at a selected λmax. A calibration curve of absorbance versus concentration is plotted.

-

Sample Analysis: The absorbance of the sample solution of unknown concentration is measured at the same λmax, and its concentration is determined from the calibration curve.

Biological Activity and Signaling Pathways

This compound exhibits several biological activities, including the inhibition of vascular smooth muscle cell (VSMC) proliferation and antioxidant effects. The following diagrams illustrate the putative signaling pathways involved, based on studies of related compounds.

Putative Signaling Pathway for Inhibition of VSMC Proliferation

This compound is known to inhibit the proliferation of vascular smooth muscle cells. While the precise mechanism for this compound is still under investigation, a plausible pathway, based on the actions of similar flavonoids, involves the modulation of the MAPK/ERK signaling cascade.

Caption: Putative inhibition of the MAPK/ERK signaling pathway by this compound in VSMCs.

Antioxidant Mechanism of Action

As a polyphenol, this compound is expected to possess antioxidant properties. The proposed mechanism, based on the behavior of the related gentisic acid, involves the scavenging of reactive oxygen species (ROS).

Caption: Proposed free radical scavenging mechanism of this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical properties of this compound. The tabulated data offers a quick reference for its physical and spectral characteristics, while the detailed experimental protocols serve as a practical guide for researchers. The visualized signaling pathways, based on current understanding of related compounds, provide a conceptual framework for its biological activities. Further research is warranted to fully elucidate the specific NMR spectral characteristics, experimentally determine the pKa, and confirm the precise molecular mechanisms underlying its biological effects. This information will be invaluable for the continued exploration of this compound as a potential therapeutic agent.

References

Gentisin natural sources and biosynthesis pathway

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Gentamicin

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis pathway, and analysis of gentamicin, a clinically significant aminoglycoside antibiotic. Due to the high probability of a typographical error in the initial query for "gentisin," this document focuses on gentamicin, for which a substantial body of scientific literature exists, aligning with the detailed technical requirements of the request.

Natural Sources of Gentamicin

Gentamicin is a broad-spectrum antibiotic complex naturally produced by the fermentation of actinomycete bacteria of the genus Micromonospora. The primary producing organisms are Micromonospora purpurea and Micromonospora echinospora.[1][2][3][4][5] First isolated in 1963, gentamicin has become a crucial treatment for severe infections caused by Gram-negative and some Gram-positive bacteria.[1][6] The fermentation process yields a mixture of structurally related aminoglycoside compounds, collectively known as the gentamicin complex.[1][2][3]

The clinically utilized form, gentamicin C complex, is predominantly composed of five major components: gentamicin C1, C1a, C2, C2a, and C2b.[7][8] Additionally, minor components such as gentamicins A, B, B1, and X2, as well as related impurities like sisomicin and garamine, can be present in the fermentation broth.[1][9][10] The relative abundance of the major components can vary between different production batches and commercial formulations.[11]

Quantitative Composition of Gentamicin C Complex

The composition of the gentamicin C complex is a critical factor influencing its efficacy and toxicity. The United States Pharmacopeia (USP) has established specifications for the relative percentages of the major components in gentamicin sulfate formulations.[11][12] The table below summarizes the typical and USP-specified composition of the gentamicin C complex.

| Component | Typical Composition Range (%) | USP Specification (%) |

| Gentamicin C1 | 25 - 50 | 25 - 50 |

| Gentamicin C1a | 10 - 35 | 10 - 35 |

| Gentamicin C2 + C2a | 25 - 55 | 25 - 55 |

Note: The ranges can vary between different manufacturers and fermentation batches, though they must adhere to pharmacopeial standards.[11][12]

Gentamicin Biosynthesis Pathway

The biosynthesis of the gentamicin C complex is a complex, multi-step enzymatic process. The pathway begins with the central precursor, 2-deoxystreptamine (2-DOS), which is glycosylated and subsequently modified through a series of reactions including amination, methylation, dehydrogenation, and deoxygenation.[1]

The pathway branches at the intermediate gentamicin X2.[13][14] One branch, initiated by the C-methylation of gentamicin X2 to G418 by the enzyme GenK, leads to the production of gentamicins C2a, C2, and C1.[1][14][15] The other branch, which does not involve this initial C-methylation, produces gentamicins C1a and C2b.[14][15] A key and unusual feature of this pathway is the dideoxygenation at the 3' and 4' positions of an intermediate, a process catalyzed by the enzymes GenP, GenB3, and GenB4.[16][17]

The final methylation steps, which differentiate the various C components, are catalyzed by specific methyltransferases.[15] Notably, the enzyme responsible for the terminal 6'-N-methylation, GenL, is encoded by a gene located outside the main gentamicin biosynthetic gene cluster.[7][15]

Gentamicin C Complex Biosynthesis Pathway Diagram

Caption: Simplified biosynthesis pathway of the Gentamicin C complex.

Experimental Protocols

Fermentation and Extraction of Gentamicin

-

Microorganism and Culture Conditions: Micromonospora purpurea (e.g., ATCC 15835) is cultured in a suitable germination medium, followed by transfer to a fermentation medium.[5][18] Fermentation is typically carried out in shake flasks or bioreactors at 30-36°C for several days.[19] The medium composition, aeration, and pH are critical parameters for optimal gentamicin production.[5]

-

Extraction from Fermentation Broth:

-

Purification:

-

The crude extract is often subjected to ion-exchange chromatography using a resin such as macroporous resin D113 or Amberlite IRC-50.[20]

-

The column is washed, and gentamicin is eluted using a gradient of ammonium hydroxide or another suitable buffer.[20]

-

The collected fractions containing gentamicin are concentrated, and the pH is adjusted before lyophilization or crystallization to obtain gentamicin sulfate.[20][21]

-

Analysis of Gentamicin Components by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of gentamicin components and related impurities.[9][22]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Synergy Hydro-RP) is commonly used.[9]

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of an acidic aqueous solution (e.g., with trifluoroacetic acid - TFA) and an organic modifier like acetonitrile or methanol.[9][23] Ion-pairing agents are often necessary to achieve good separation of the highly polar gentamicin components.[23]

-

Temperature: Elevated temperatures (e.g., 50°C) can improve peak shape and reduce analysis time.[23]

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is used.[9][22]

-

Detection: The components can be monitored in selected ion monitoring (SIM) mode for quantification or full scan mode for identification. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural elucidation of components and impurities.[9][22]

-

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of the individual gentamicin components.[24][25][26]

-

Sample Preparation: The individual gentamicin components must first be purified, typically by preparative HPLC. The purified component is then dissolved in a suitable deuterated solvent, such as D₂O.

-

NMR Experiments: A suite of 1D and 2D NMR experiments are performed, including:

-

¹H NMR: Provides information on the number and chemical environment of protons.[27]

-

¹³C NMR: Provides information on the carbon skeleton.[4][28]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the different sugar rings.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which helps to determine the stereochemistry and conformation of the molecule.[26]

-

By analyzing the data from these experiments, the complete chemical structure and stereochemistry of each gentamicin component can be determined.[24][25]

References

- 1. Recent advances in the biosynthesis and production optimization of gentamicin: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The genus Micromonospora as a model microorganism for bioactive natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Identification and Quantification of the Component Composition of the Active Substance Gentamicin Sulfate by 1 Н and 13 С NMR Spectroscopy | Moiseev | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 5. msk.or.kr [msk.or.kr]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Enzymology of Gentamicin Biosynthesis [repository.cam.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. journals.asm.org [journals.asm.org]

- 12. davidpublisher.com [davidpublisher.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. KR900000525B1 - Method for producing gentamicin by fermentation - Google Patents [patents.google.com]

- 20. CN103012515B - Preparation method of high-purity gentamycin - Google Patents [patents.google.com]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 25. embopress.org [embopress.org]

- 26. embopress.org [embopress.org]

- 27. Proton Nuclear Magnetic Resonance Spectroscopy as a Technique for Gentamicin Drug Susceptibility Studies with Escherichia coli ATCC 25922 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Biological Activity of Gentisin from Gentianae radix: A Technical Guide for Researchers

An in-depth exploration of the pharmacological properties, experimental evaluation, and molecular mechanisms of gentisin, a key xanthone from the roots of Gentiana species.

Introduction

Gentianae radix, the root of plants from the Gentiana genus, has a long history of use in traditional medicine, primarily for its bitter tonic properties in treating digestive ailments. Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant material, including secoiridoids, iridoids, and xanthones. Among the xanthones, this compound (1,7-dihydroxy-3-methoxyxanthone) is a significant constituent that has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, detailing its anti-proliferative, mutagenic, and antioxidant properties. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to facilitate further investigation into the therapeutic potential of this natural compound.

Biological Activities of this compound

Current research has identified several key biological activities of this compound, with a notable focus on its influence on cell proliferation and its potential as a mutagen. Its antioxidant capacity, a common feature of phenolic compounds, has also been investigated.

Inhibition of Vascular Smooth Muscle Cell Proliferation

This compound has been identified as an inhibitor of vascular smooth muscle cell (VSMC) proliferation.[1] This anti-proliferative effect is significant in the context of atherosclerosis and other vascular diseases characterized by excessive VSMC growth. Studies have shown that this compound can inhibit PDGF-induced VSMC proliferation in a concentration-dependent manner.[1]

Mutagenic Activity

This compound has demonstrated mutagenic activity in the Ames test, a widely used bacterial reverse mutation assay.[1] This test assesses the ability of a chemical to induce mutations in the DNA of specific bacterial strains. The mutagenic potential of this compound is an important consideration in evaluating its safety profile for any potential therapeutic application.

Antioxidant Activity

As a xanthone, this compound is recognized for its antioxidant properties.[2] Xanthones are known to act as free radical scavengers, which can help to mitigate oxidative stress implicated in a variety of chronic diseases. The antioxidant capacity of this compound contributes to the overall antioxidant profile of Gentianae radix extracts.[2]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Anti-proliferative Activity of this compound

| Biological Activity | Cell Type | Stimulant | IC₅₀ | Reference |

| Inhibition of Cell Proliferation | Vascular Smooth Muscle Cells | PDGF | 7.84 µM | [1] |

Table 2: Mutagenic Activity of this compound

| Assay | Bacterial Strain | Metabolic Activation (S9 mix) | Mutagenic Activity | Reference |

| Ames Test | Salmonella typhimurium TA100 | With | 6.94 revertants per microgram |

Table 3: Quantitative Analysis of this compound in Gentianae Radix

| Analytical Method | Plant Material | This compound Content (mg/g) | Reference |

| UHPSFC-DAD | Gentiana lutea root | 0.11 - 1.30 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Extraction and Isolation of this compound from Gentianae radix

A common method for the extraction and isolation of this compound from Gentianae radix involves solvent extraction followed by chromatographic separation.

-

Extraction:

-

Isolation:

-

The crude extract is then subjected to column chromatography, often using silica gel or Sephadex LH-20.[4]

-

Fractions are eluted with a gradient of solvents, such as a chloroform-methanol mixture.

-

Fractions containing this compound, monitored by thin-layer chromatography (TLC), are pooled and further purified by preparative TLC or recrystallization to yield pure this compound.[4]

-

Inhibition of PDGF-Induced Vascular Smooth Muscle Cell Proliferation Assay

This protocol details the steps to assess the anti-proliferative effect of this compound on vascular smooth muscle cells.

-

Cell Culture:

-

Rat aortic smooth muscle cells (RASMCs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Proliferation Assay (BrdU Incorporation):

-

RASMCs are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.[5]

-

The cells are then synchronized by serum starvation for 24 hours.[5]

-

Quiescent cells are pre-treated with varying concentrations of this compound for 1 hour before stimulation with platelet-derived growth factor-BB (PDGF-BB) (e.g., 20 ng/mL).[6][7]

-

After 48 hours of incubation, DNA synthesis is measured using a 5-bromo-2'-deoxyuridine (BrdU) incorporation assay kit according to the manufacturer's instructions.[5]

-

The absorbance is measured using a microplate reader, and the IC₅₀ value is calculated.

-

Ames Test for Mutagenic Activity

This protocol outlines the procedure for the bacterial reverse mutation assay to evaluate the mutagenic potential of this compound.

-

Bacterial Strains:

-

Procedure:

-

A solution of this compound at various concentrations is prepared.

-

The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.[8]

-

In a test tube, the bacterial culture, the this compound solution, and either the S9 mix or a buffer are mixed with a small amount of histidine and biotin in soft agar.[8][9]

-

The mixture is poured onto a minimal glucose agar plate, which lacks histidine.[9]

-

The plates are incubated at 37°C for 48 hours.[9]

-

The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control plate indicates a mutagenic effect.[9]

-

Antioxidant Activity Assays (DPPH and ABTS)

These protocols describe common in vitro methods to assess the free radical scavenging activity of this compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[10]

-

Different concentrations of this compound are added to the DPPH solution.[10]

-

The mixture is incubated in the dark at room temperature for 30 minutes.[10]

-

The absorbance of the solution is measured at 517 nm.[10]

-

The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.[11]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[10]

-

The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or methanol) to an absorbance of approximately 0.7 at 734 nm.[10]

-

Different concentrations of this compound are added to the ABTS•⁺ solution.[10]

-

After a short incubation period (e.g., 6-10 minutes), the absorbance is measured at 734 nm.[10][12]

-

The percentage of ABTS•⁺ scavenging activity is calculated, and the IC₅₀ value is determined.

-

Signaling Pathways and Molecular Mechanisms

While the biological activities of this compound have been identified, the specific molecular signaling pathways through which it exerts these effects are not yet well-elucidated. Research on Gentiana extracts as a whole suggests the involvement of pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) in their anti-inflammatory and anti-cancer effects.

One study on a Gentiana lutea root extract, which contains this compound, demonstrated an inhibitory effect on the PDGF-BB-induced ERK1/2 signaling pathway in vascular smooth muscle cells.[7][12] However, through docking analysis, this effect was primarily attributed to another compound in the extract, isovitexin.[7][12] Further research is required to determine the specific molecular targets and signaling cascades directly modulated by isolated this compound.

Visualizations

Experimental Workflows and Logical Relationships

Caption: General workflow for this compound bioactivity studies.

Caption: Logical flow of the Ames test for mutagenicity.

Conclusion and Future Directions

This compound, a xanthone isolated from Gentianae radix, exhibits distinct biological activities, including the inhibition of vascular smooth muscle cell proliferation and mutagenic potential. Its antioxidant properties are also noteworthy. This technical guide has provided a summary of the current knowledge, including quantitative data and detailed experimental protocols to aid researchers in this field.

A significant gap in the current understanding of this compound's pharmacology is the lack of detailed information regarding its specific molecular targets and the signaling pathways it modulates. While studies on crude extracts of Gentiana species provide some clues, further research focusing on pure this compound is necessary to elucidate its mechanism of action at the molecular level. Future investigations could explore its effects on key signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, and utilize gene expression profiling to identify its downstream targets. A more profound understanding of these mechanisms will be crucial for evaluating the full therapeutic potential and safety profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PDGF-Induced Proliferation in Human Arterial and Venous Smooth Muscle Cells: Molecular Basis for Differential Effects of PDGF Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rh1 Inhibits Angiotensin II-Induced Vascular Smooth Muscle Cell Migration and Proliferation through Suppression of the ROS-Mediated ERK1/2/p90RSK/KLF4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. ispub.com [ispub.com]

Unraveling the Cellular Mechanisms of Gentisin: A Technical Guide

A Note on Terminology: The term "Gentisin" is an uncommon chemical identifier. Scholarly literature extensively details the mechanisms of "Genistein," an isoflavone phytoestrogen, and "Gentamicin," an aminoglycoside antibiotic. This guide will primarily focus on Genistein , as its multifaceted effects on cellular signaling pathways align closely with the interests of researchers in drug development. The cellular actions of Gentamicin and Gentisic Acid will be briefly summarized for clarity.

This technical guide delves into the molecular mechanisms of Genistein in cellular models, providing a comprehensive overview for researchers, scientists, and drug development professionals. The information is presented through structured data, detailed experimental protocols, and visual diagrams of key signaling pathways.

Core Cellular Mechanisms of Genistein

Genistein, a soy-derived isoflavone, exerts pleiotropic effects on various cell types, influencing processes from cell cycle regulation and apoptosis to inflammation and oxidative stress. Its mechanisms of action are complex and often cell-type specific.

Apoptosis Induction

Genistein is a well-documented inducer of apoptosis in various cancer cell lines. One of the primary mechanisms involves the activation of the intrinsic apoptotic pathway. In human colon cancer cells, for instance, Genistein has been shown to upregulate the expression of caspase-3 at both the gene and protein levels, leading to increased enzymatic activity and subsequent programmed cell death.[1] This process is often mediated by the p38 MAPK pathway.[1] Furthermore, in colon cancer cells, Genistein can induce apoptosis by causing DNA damage through the inhibition of topoisomerase II.[2] Interestingly, this induction of apoptosis via topoisomerase II-mediated DNA cleavage is not always a prerequisite for apoptosis to occur.[2]

Another key pathway implicated in Genistein-induced apoptosis is the ATM/p53-dependent pathway.[3] In human colon cancer cells (HCT-116), Genistein treatment leads to the activation of ATM and subsequent upregulation of p53 and its downstream target, p21.[3]

Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis

This protocol is commonly used to quantify apoptosis following treatment with Genistein.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HCT-116 or SW-480 human colon cancer cells

-

Genistein (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed HCT-116 or SW-480 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Genistein (e.g., 25, 50, 100 µM) for a specified duration (e.g., 48 or 72 hours).[3][4] Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Genistein.

Cell Cycle Arrest

Genistein can induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[3] In human colon cancer cells, this arrest is associated with the upregulation of p53 and the cyclin-dependent kinase (CDK) inhibitor p21.[3] The activation of the ATM/p53 signaling pathway plays a crucial role in this process.[3] Genistein has also been shown to downregulate the expression of key G2/M transition proteins such as cdc2 and cdc25A.[3]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the procedure for analyzing cell cycle distribution following Genistein treatment.

Objective: To determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Genistein

-

Complete cell culture medium

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with Genistein as described in the apoptosis protocol.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution. Incubate in the dark at 37°C for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to distinguish between the different cell cycle phases.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Anti-inflammatory Effects

Genistein exhibits significant anti-inflammatory properties by modulating various signaling pathways. It has been shown to inhibit the activation of nuclear factor kappa-B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[5][6] Genistein can also suppress the production of pro-inflammatory mediators such as prostaglandins (PGs), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like TNF-α and IL-6.[5][6][7] Additionally, its ability to reduce reactive oxygen species (ROS) contributes to its anti-inflammatory effects.[5][6]

Neuroprotection

In the context of the central nervous system, Genistein demonstrates neuroprotective effects through multiple mechanisms. It can reduce oxidative stress, promote growth factor signaling, and exert immune-suppressive actions.[8] These effects are beneficial in conditions like cerebral ischemia.[8] Genistein's ability to cross the blood-brain barrier allows it to act on neuronal, glial, and endothelial cells.[8][9]

Signaling Pathways Modulated by Genistein

The diverse biological activities of Genistein stem from its ability to interact with and modulate multiple intracellular signaling pathways.

ATM/p53 Signaling Pathway in Cancer

In response to DNA damage, which can be induced by Genistein's inhibition of topoisomerase II, the ATM kinase is activated. Activated ATM then phosphorylates and activates p53, a critical tumor suppressor. p53, in turn, transcriptionally activates genes involved in cell cycle arrest (e.g., p21) and apoptosis.

Caption: Genistein-induced ATM/p53 signaling pathway leading to cell cycle arrest and apoptosis.

NF-κB Signaling Pathway in Inflammation

Genistein can inhibit the NF-κB signaling pathway, which is a central regulator of inflammation. By preventing the activation of IKK (IκB kinase), Genistein blocks the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB inflammatory pathway by Genistein.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of Genistein in cellular models.

Table 1: Effects of Genistein on Apoptosis and Cell Cycle in Colon Cancer Cells

| Cell Line | Treatment | Effect | Reference |

| HCT-116 | 50 µM Genistein for 48h | Significant increase in G2/M phase cells. | [3] |

| HCT-116 | 50 µM Genistein | Total apoptotic cell ratio of 33.4%. | [4] |

| HCT-116 | 100 µM Genistein | Total apoptotic cell ratio of 59.2%. | [4] |

| HCT-116 | 25, 50, 100 µM Genistein for 72h | Dose-dependent increase in p53, p21, and GADD45α protein expression. | [3][4] |

| SW-480 | 50 µM Genistein for 48h | Significant increase in G2/M phase cells. | [3] |

| HT-29 | 30, 50, 70 µM Genistein | Time- and dose-dependent upregulation of caspase-3 gene expression. | [1] |

| HT-29 | ≥60 µM Genistein | Induction of apoptosis. | [2] |

Brief Overview of Gentamicin and Gentisic Acid Mechanisms

Gentamicin

Gentamicin is an aminoglycoside antibiotic whose primary mechanism of action in bacteria is the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[2][5][10][11] In eukaryotic cells, particularly renal proximal tubular cells, Gentamicin can induce apoptosis.[3][8] This process is often associated with the generation of reactive oxygen species (ROS).[12] At high concentrations, Gentamicin can also have pro-inflammatory and anti-angiogenic effects.[13][14] It has also been shown to regulate the function of Tregs via the STAT5 signaling pathway in a mouse model of sepsis.[15]

Table 2: Effects of Gentamicin in Cellular Models

| Cell Line/System | Treatment | Effect | Reference |

| LLC-PK1 renal cells | Low concentrations with electroporation | Induction of apoptosis. | [8] |

| LLC-PK1 & MDCK cells | Up to 3 mM for up to 4 days | Time- and concentration-dependent increase in apoptosis. | [3] |

| Human neutrophils | 150 µM (whole-cell), 10 µM (cell-free) | IC50 for inhibition of NADPH oxidase. | [16] |

| J774 mouse macrophages | 5 mg/liter (10x MIC) | Slow bactericidal activity against intracellular S. aureus. | [17] |

Gentisic Acid

Gentisic acid is a metabolite of aspirin and is known for its antioxidant and anti-inflammatory properties. Its primary mechanism of action is the scavenging of free radicals. It has also been investigated for its neuroprotective effects in models of Parkinson's disease.[18]

Table 3: Effects of Gentisic Acid in Cellular Models

| System/Model | Effect | Reference |

| In vitro antioxidant assay | EC50 of 0.09 with an antioxidant reducing power (ARP) of 11.1. | [19] |

| Zebrafish model of Parkinson's disease | Ameliorated locomotor behaviors and improved expression of PD-related genes. | [18] |

| 177Lu-labelled minigastrin analogue | Exhibited both oxidant and antioxidant effects, with a pH-dependent antioxidant behavior. | [20][21] |

Conclusion

Genistein is a multifaceted compound with significant potential in drug development, particularly in the areas of oncology and inflammatory diseases. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its anti-inflammatory and neuroprotective properties, makes it a subject of intense research. Understanding the intricate signaling pathways that Genistein modulates is key to harnessing its therapeutic potential. This guide provides a foundational understanding of these mechanisms, supported by experimental data and protocols, to aid researchers in their exploration of this promising natural compound.

References

- 1. Genistein induces apoptosis in immature human thymocytes by inhibiting topoisomerase-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Gentamicin-induced apoptosis in renal cell lines and embryonic rat fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. urology-textbook.com [urology-textbook.com]

- 6. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial and anti-inflammatory effects of genistein in Staphylococcus aureus induced osteomyelitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gentamicin Causes Apoptosis at Low Concentrations in Renal LLC-PK1 Cells Subjected to Electroporation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study on the neuroprotective effects of Genistein on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gentamicin - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. scialert.net [scialert.net]

- 13. Ultrahigh dose gentamicin alters inflammation and angiogenesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 15. Gentamicin promoted the production of CD4+CD25+ Tregs via the STAT5 signaling pathway in mice sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory action of gentamycin through inhibitory effect on neutrophil NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative Analysis of Gentamicin, Azithromycin, Telithromycin, Ciprofloxacin, Moxifloxacin, and Oritavancin (LY333328) Activities against Intracellular Staphylococcus aureus in Mouse J774 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gentisic acid exerts neuroprotective effects in neurotoxin-induced Parkinson's disease model in zebrafish: Cross-talk between pathways related with neurodegeneration in the gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oxidant and Antioxidant Effects of Gentisic Acid in a 177Lu-Labelled Methionine-Containing Minigastrin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oxidant and Antioxidant Effects of Gentisic Acid in a 177Lu-Labelled Methionine-Containing Minigastrin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentisin, a naturally occurring xanthone found predominantly in the roots of Gentiana species, and its related compounds have emerged as promising scaffolds for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological potential of this compound and related xanthones, with a focus on their anticancer, anti-inflammatory, antidiabetic, and neuroprotective properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts in this area. While research on this compound itself is still developing, the broader class of xanthones, including derivatives from sources like mangosteen, provides a strong rationale for its therapeutic potential.

Introduction to this compound and Xanthones

Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone nucleus. This compound (1,7-dihydroxy-3-methoxyxanthone) is a prominent member of this family, often found alongside related structures such as isothis compound. These compounds are secondary metabolites in a variety of plants, most notably in the Gentianaceae family, which has a long history in traditional medicine. The diverse biological activities of xanthones, including their antioxidant, anti-inflammatory, and anticancer effects, have spurred significant interest in their pharmacological applications.

Pharmacological Activities of this compound and Related Xanthones

The therapeutic potential of this compound and its analogs spans several key areas of interest in modern drug discovery. The following sections summarize the available quantitative data on their major pharmacological effects.

Anticancer Activity

Xanthones have demonstrated significant cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not widely reported, studies on related xanthones and plant extracts containing this compound provide evidence of their anticancer potential. The primary mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Xanthones

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Goniothalamin (GTN) | Saos-2 (Osteosarcoma) | MTT | 0.62 ± 0.06 µg/mL (72h) | [1] |

| Goniothalamin (GTN) | A549 (Lung Adenocarcinoma) | MTT | < 2 µg/mL (72h) | [1] |

| Goniothalamin (GTN) | UACC-732 (Breast Carcinoma) | MTT | < 5 µg/mL (72h) | [2] |

| Goniothalamin (GTN) | MCF-7 (Breast Adenocarcinoma) | MTT | < 5 µg/mL (72h) | [2] |

| Goniothalamin (GTN) | HT29 (Colorectal Adenocarcinoma) | MTT | 1.64 ± 0.05 µg/mL (72h) | [1] |

Anti-inflammatory Activity

The anti-inflammatory properties of xanthones are well-documented and are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways. This includes the inhibition of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α.

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Cell Line | Activity | IC50 Value/Effect | Reference |

| This compound (in Rhodiola sachalinensis) | RAW 264.7 | NO Production Inhibition | 21.34 ± 2.52 µM | [3] |

| Genistein | J774 Macrophages | NO Production Inhibition | 30 µM | [4] |

| Xanthine Derivatives | Human Mononuclear Cells | TNF-α Suppression | 41 µM - 419 µM | [5] |

| Gentamicin | HK-2 cells | LPS-driven TNF-α production | Up to 80% inhibition | [6] |

Antidiabetic Activity

A key mechanism for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase, which reduces postprandial hyperglycemia. Gentisic acid, a related compound, has shown inhibitory activity against this enzyme.

Table 3: Antidiabetic Activity of Gentisic Acid and Other Natural Compounds

| Compound | Enzyme | IC50 Value | Reference |

| Gentisic Acid | α-glucosidase | 1.69 ± 0.027 mg/mL | [7] |

| Gentisic Acid | α-amylase | 2.07 ± 0.3 mg/mL | [7] |

| Acarbose (Standard) | α-glucosidase | 0.00084 ± 0.00007 mg/mL | [7] |

| Acarbose (Standard) | α-amylase | 0.717 ± 0.054 mg/mL | [7] |

| Chrysophyllum cainito extract | α-glucosidase | 0.0012 mg/mL | [8] |

| Ensete superbum extract | α-glucosidase | 0.0018 mg/mL | [8] |

Neuroprotective Effects

This compound and related compounds are being investigated for their potential to protect against neurodegenerative diseases. Their antioxidant properties and ability to counteract oxidative stress are believed to be key to their neuroprotective mechanisms. For instance, genistein has been shown to have neuroprotective effects in cellular models of Parkinson's disease by reducing oxidative stress and apoptosis.[1]

Key Signaling Pathways Modulated by this compound and Related Xanthones

The pharmacological effects of this compound and related xanthones are mediated through their interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound and other xanthones are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

Figure 1: The NF-κB signaling pathway and points of inhibition by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation, cell proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways can lead to the production of inflammatory cytokines and enzymes. This compound may modulate this pathway, contributing to its anti-inflammatory and anticancer effects.

Figure 2: The MAPK/ERK signaling pathway and a potential point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the pharmacological potential of this compound and related xanthones.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow Diagram

Figure 3: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

-

Treatment: Prepare serial dilutions of the test compound (this compound or related xanthone) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[9][10]

Western Blot for NF-κB Activation

Western blotting is used to detect specific proteins in a sample. To assess NF-κB activation, the levels of key proteins in the signaling pathway, such as phosphorylated IκBα (p-IκBα) and the nuclear translocation of the p65 subunit, are measured.

Workflow Diagram

Figure 4: General workflow for Western blot analysis.

Detailed Protocol:

-

Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., TNF-α, LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., rabbit anti-phospho-IκBα or rabbit anti-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[11][12]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a compound is a critical determinant of its therapeutic efficacy. While comprehensive pharmacokinetic data for this compound is limited, studies on other xanthones and related compounds like genistein suggest that they can be rapidly metabolized, primarily through glucuronidation and sulfation, which may affect their bioavailability. For example, gentamicin, although structurally different, is primarily excreted unchanged through the kidneys.[13] Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Conclusion and Future Directions

This compound and related xanthones represent a promising class of natural products with diverse pharmacological activities. Their potential as anticancer, anti-inflammatory, antidiabetic, and neuroprotective agents warrants further investigation. This technical guide provides a foundational overview to aid researchers in this endeavor.

Future research should focus on:

-

Comprehensive Screening: Systematic screening of this compound and a library of its derivatives against a wide range of cancer cell lines and in various models of inflammation, diabetes, and neurodegeneration to obtain robust quantitative data.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound to fully elucidate its mechanisms of action.

-

Pharmacokinetic Profiling: Detailed ADME studies to understand the bioavailability and metabolic fate of this compound, which is crucial for its development as a therapeutic agent.

-

In Vivo Efficacy: Evaluation of the therapeutic efficacy of this compound in relevant animal models of human diseases.

By addressing these key areas, the full therapeutic potential of this compound and related xanthones can be unlocked, paving the way for the development of novel and effective drugs for a range of debilitating diseases.

References

- 1. Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gentamicin suppresses endotoxin-driven TNF-alpha production in human and mouse proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro α-glucosidase inhibitory assay [protocols.io]

- 12. Pharmacokinetics of gentamicin and kanamycin during hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Effect of genistein on the TLR and MAPK transduction cascades in lipopolysaccharide -stimulated macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Structure-Activity Relationship of Gentisin: A Technical Overview

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: The following technical guide addresses the current understanding of the structure-activity relationship (SAR) of the natural compound gentisin. It is important to note that, based on a comprehensive review of publicly available scientific literature, in-depth research on this compound, particularly concerning extensive SAR studies, detailed experimental protocols for a wide range of biological activities, and elucidated signaling pathways, is limited. This guide compiles the available information and highlights areas for future research.

Introduction to this compound

This compound is a naturally occurring xanthone found in the roots of plants from the Gentiana genus, such as Gentiana lutea (great yellow gentian).[1] Structurally, it is 1,7-dihydroxy-3-methoxyxanthone. As a secondary metabolite, its concentration in plant matter can be variable.[1] While less studied than other phytochemicals, some biological activities of this compound have been reported.

Known Biological Activities and Quantitative Data

The primary reported biological activity of this compound relates to its effect on cell proliferation. Specifically, it has been shown to inhibit the proliferation of vascular smooth muscle cells.

Table 1: Quantitative Data on the Biological Activity of this compound

| Biological Activity | Cell Line/Model | Parameter | Value | Reference |

| Inhibition of PDGF-induced proliferation | Vascular Smooth Muscle Cells | IC50 | 7.84 µM | [2] |

This table will be expanded as more quantitative data from peer-reviewed studies become available.

Structure-Activity Relationship (SAR)

Currently, there is a notable lack of published research focusing on the systematic structure-activity relationship of this compound. To establish a clear SAR, studies involving the synthesis of various this compound derivatives and their subsequent biological evaluation would be necessary. Key modifications could include:

-

Alterations to the hydroxyl groups at positions 1 and 7 (e.g., esterification, etherification) to probe their importance in target binding.

-

Modification or replacement of the methoxy group at position 3 to understand its role in the molecule's activity and metabolic stability.

-

Substitution at other positions on the xanthone scaffold to explore new interaction points with biological targets.

Without such studies, a detailed discussion of the SAR for this compound remains speculative.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not widely published. The following is a generalized workflow based on the available information for assessing the anti-proliferative effects of a compound like this compound on vascular smooth muscle cells.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been extensively characterized. The reported inhibition of Platelet-Derived Growth Factor (PDGF)-induced proliferation of vascular smooth muscle cells suggests a potential interaction with the PDGF receptor tyrosine kinase (PDGFR) signaling cascade.[2]

Further research is required to validate this hypothesis and to explore other potential molecular targets and signaling pathways affected by this compound.

Conclusion and Future Directions

This compound is a natural xanthone with preliminary evidence of biological activity, particularly in the inhibition of vascular smooth muscle cell proliferation. However, the current body of scientific literature is insufficient to provide a comprehensive understanding of its structure-activity relationship, mechanisms of action, and full therapeutic potential.

For the scientific and drug development communities, this compound presents an opportunity for further investigation. Future research should focus on:

-

Systematic SAR studies: Synthesis and biological evaluation of a library of this compound derivatives to elucidate the roles of its functional groups.

-

Broader biological screening: Assessing the activity of this compound and its analogs against a wider range of biological targets, including those relevant to cancer, inflammation, and neurodegenerative diseases.

-

Mechanistic studies: Elucidating the specific signaling pathways and molecular targets modulated by this compound to understand its mechanism of action at a molecular level.

Such studies would be invaluable in determining whether this compound or its derivatives could serve as a scaffold for the development of novel therapeutic agents.

References

Gentisin in Gentiana lutea: A Technical Guide to a Promising Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentisin, a prominent xanthone found in the roots of Gentiana lutea (yellow gentian), has garnered significant interest within the scientific community for its diverse pharmacological activities. As a key secondary metabolite of this traditional medicinal plant, this compound exhibits a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, physicochemical properties, and established experimental protocols for its extraction, isolation, and quantification. Furthermore, it delves into the current understanding of its mechanisms of action, supported by quantitative data and visual representations of relevant pathways to facilitate further research and drug development endeavors.

Introduction

Gentiana lutea, commonly known as yellow gentian, has a long history of use in traditional medicine, primarily valued for its bitter principles which act as digestive tonics. Beyond these traditional uses, the roots of G. lutea are a rich source of various secondary metabolites, among which the xanthones, particularly this compound (1,7-dihydroxy-3-methoxyxanthone), are of significant pharmacological interest.[1] Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold, and their presence in Gentiana species contributes to the plants' therapeutic properties.[1] This guide focuses specifically on this compound, providing an in-depth technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

This compound is a yellow crystalline compound with limited solubility in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).[2][3] A thorough understanding of its chemical and physical properties is fundamental for its extraction, isolation, and formulation in preclinical and clinical studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀O₅ | [3] |

| Molecular Weight | 258.23 g/mol | [3] |

| CAS Number | 437-50-3 | [3] |

| IUPAC Name | 1,7-dihydroxy-3-methoxy-9H-xanthen-9-one | [3] |

| Melting Point | 266-267 °C | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Solubility | 0.3 g/L in water at 16 °C; Soluble in DMSO | [2][3] |

Biosynthesis of this compound in Gentiana lutea

The biosynthesis of xanthones in higher plants, including Gentiana lutea, is a complex process that involves a combination of the shikimate and acetate pathways. The xanthone nucleus is of mixed biosynthetic origin, with the A and C rings arising from the acetate pathway and the B ring from the shikimate pathway.

The key steps in the biosynthesis of this compound are as follows:

-

Formation of Precursors: The shikimate pathway provides 3-hydroxybenzoic acid, while the acetate-malonate pathway contributes three molecules of malonyl-CoA.

-

Benzophenone Synthesis: These precursors condense to form a benzophenone intermediate, specifically 2,3′,4,6-tetrahydroxybenzophenone.

-

Oxidative Cyclization: This benzophenone intermediate undergoes regioselective oxidative phenolic coupling, catalyzed by a cytochrome P450-dependent enzyme, xanthone synthase, to form the core xanthone structure, 1,3,7-trihydroxyxanthone.

-

Modification: Subsequent enzymatic modifications, such as O-methylation, lead to the formation of this compound.

Pharmacological Activities of this compound

This compound has been investigated for a variety of pharmacological effects. The following sections summarize the key findings and, where available, provide quantitative data on its activity.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its phenolic structure, which enables it to scavenge free radicals. Various in vitro assays have been used to quantify this activity.

| Assay | Result for this compound-containing Extracts or Related Compounds | Reference(s) |

| DPPH Radical Scavenging Assay | IC₅₀ values for related extracts vary, indicating dose-dependent activity. | [4][5] |

| Ferric Reducing Antioxidant Power (FRAP) | Demonstrates electron-donating capacity to reduce Fe³⁺ to Fe²⁺. | [6][7] |

Note: Specific IC₅₀ values for pure this compound in these assays are not consistently reported in the reviewed literature; values often pertain to complex extracts.

Anti-inflammatory Activity

This compound has shown potential anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action: The anti-inflammatory activity of compounds structurally related to this compound, such as other flavonoids and xanthones, is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][8] These pathways are crucial for the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By inhibiting the activation of NF-κB and the phosphorylation of MAPK proteins, this compound can potentially reduce the expression of these inflammatory mediators.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Studies on structurally similar compounds suggest that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by changes in the Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and activation of caspases.[9][10] Furthermore, this compound may cause cell cycle arrest, often at the G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[9]

| Cell Line | IC₅₀ Value (µM) | Reference(s) |

| HeLa (Cervical Cancer) | Data for related compounds suggest activity. | [11] |

| MCF-7 (Breast Cancer) | Data for related compounds suggest activity. | [9][10] |

| HepG2 (Liver Cancer) | Data for related compounds suggest activity. | [9][10] |

Note: Specific IC₅₀ values for pure this compound against a wide range of cancer cell lines are limited in the readily available literature. The provided information is based on studies of structurally related xanthones and flavonoids, indicating potential activity that warrants further investigation for this compound itself.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from Gentiana lutea roots.

Ultrasound-Assisted Extraction (UAE) of this compound

Ultrasound-assisted extraction is an efficient method for obtaining this compound and other bioactive compounds from plant material.[7][11][12]

Protocol:

-

Sample Preparation: Air-dry the roots of Gentiana lutea at room temperature in a dark, ventilated area. Grind the dried roots into a fine powder using a laboratory mill.

-

Extraction Solvent: Prepare a hydroethanolic solution, typically in the range of 30-50% ethanol in water (v/v).

-

Extraction Procedure:

-

Weigh 10 g of the powdered gentian root and place it in a 500 mL flask.

-

Add the extraction solvent at a solid-to-solvent ratio of 1:30 to 1:40 (g/mL).

-

Place the flask in an ultrasonic water bath with a constant power (e.g., 320 W) and frequency (e.g., 35 kHz).

-

Set the extraction temperature to 50-65 °C.

-

Perform the extraction for a duration of 30-50 minutes.

-

-

Post-Extraction:

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40 °C to remove the ethanol.

-